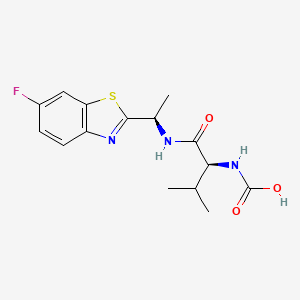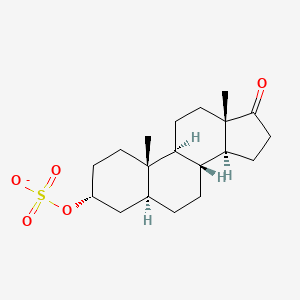
5beta-Pregnane-3alpha,6alpha,20alpha-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Pregnane-3alpha,6alpha,20alpha-triol is a steroidal compound with the molecular formula C21H36O3. It is a derivative of pregnane, a type of steroid nucleus, and features hydroxyl groups at the 3, 6, and 20 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnane-3alpha,6alpha,20alpha-triol typically involves multi-step organic reactions starting from readily available steroid precursors. The key steps include selective hydroxylation at the 3, 6, and 20 positions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for selective oxidation and reducing agents like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroid precursors. These methods leverage the specificity of microbial enzymes to achieve selective hydroxylation, which can be more efficient and environmentally friendly compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5beta-Pregnane-3alpha,6alpha,20alpha-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent (chromic acid in acetone).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride (for converting hydroxyl groups to tosylates), followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original triol structure.
Wissenschaftliche Forschungsanwendungen
5beta-Pregnane-3alpha,6alpha,20alpha-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes and potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 5beta-Pregnane-3alpha,6alpha,20alpha-triol involves its interaction with specific molecular targets, such as nuclear receptors. These interactions can modulate the transcription of genes involved in various biological pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to these receptors, influencing gene expression and subsequent protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol
- 5-beta-Pregnane-3-alpha,20-alpha-diol
Uniqueness
5beta-Pregnane-3alpha,6alpha,20alpha-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities to receptors and varying degrees of biological activity, making it a valuable compound for targeted research and therapeutic applications.
Eigenschaften
CAS-Nummer |
4420-37-5 |
|---|---|
Molekularformel |
C21H36O3 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(3R,5R,6S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C21H36O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h12-19,22-24H,4-11H2,1-3H3/t12-,13+,14-,15+,16-,17-,18-,19-,20+,21+/m0/s1 |
InChI-Schlüssel |
SWHHMTKXNOSPLE-CJCIAWFASA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |
Synonyme |
5 beta-pregnane-3 alpha,6 alpha,20 alpha-triol 5 beta-pregnane-3 alpha,6 alpha,20 alpha-triol, (3alpha,5alpha,6beta,20beta)-isomer 5 beta-pregnane-3 alpha,6 alpha,20 alpha-triol, (5alpha,6alpha,20alpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)










![(8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1259738.png)

![methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1259740.png)
